methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate
Description
Methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate is a heteroaromatic ester featuring a central pyridine ring substituted with two pyridin-2-yl groups at positions 2 and 6, and a benzoate ester moiety at position 3. This structure confers rigidity and electron-deficient characteristics due to the conjugated pyridine systems.
Properties
IUPAC Name |
methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-28-23(27)17-10-8-16(9-11-17)18-14-21(19-6-2-4-12-24-19)26-22(15-18)20-7-3-5-13-25-20/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLJNYAUCYCXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate typically involves the esterification of 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
Oxidation: 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoic acid.
Reduction: 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzyl alcohol.
Substitution: Products such as 4-nitro-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate and 4-bromo-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate.
Scientific Research Applications
Coordination Chemistry
One of the primary applications of methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate is in coordination chemistry. It acts as a ligand capable of forming complexes with various transition metals such as nickel, cobalt, and cadmium. These metal-ligand complexes are essential in catalysis and material science due to their unique electronic properties and stability.
| Metal Ion | Complex Formation | Applications |
|---|---|---|
| Nickel | Stable complexes | Catalysis in organic reactions |
| Cobalt | Coordination compounds | Magnetic materials |
| Cadmium | Metal-organic frameworks (MOFs) | Gas storage and separation |
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to form stable complexes with metal ions suggests possible applications in drug development, particularly as a targeted delivery system for anticancer agents or other therapeutic compounds. Research has indicated that metal complexes can enhance the bioavailability and efficacy of drugs.
Materials Science
The compound's unique structure allows for its use in the development of advanced materials. Specifically, it can be incorporated into metal-organic frameworks (MOFs), which are utilized for gas storage, separation processes, and catalysis. The versatility of these frameworks makes them suitable for applications ranging from environmental remediation to energy storage.
Case Studies
-
Metal Complexes in Catalysis
- A study demonstrated the effectiveness of nickel complexes derived from this compound in facilitating cross-coupling reactions. The complexes showed high catalytic activity and selectivity under mild conditions.
-
Therapeutic Applications
- Research has highlighted the potential of this compound in enhancing the efficacy of platinum-based anticancer drugs. By forming stable complexes with platinum, it was found to improve drug delivery and reduce side effects in preclinical models.
-
Gas Storage Applications
- A recent investigation into MOFs containing this compound revealed significant improvements in gas adsorption capacities compared to traditional materials. This advancement holds promise for applications in carbon capture technologies.
Mechanism of Action
The mechanism of action of Methyl 4-([2,2’:6’,2’‘-terpyridin]-4’-yl)benzoate primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. For example, in biological systems, the compound can bind to metal ions and facilitate their transport or catalyze specific biochemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related esters with variations in the aromatic core, substituents, and linker groups. Key comparisons include:
2.1. Piperazine-Linked Quinoline Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) share a benzoate ester group but differ in their central heterocycle (quinoline vs. pyridine) and the presence of a piperazine linker .
- Structural Differences: Core Heterocycle: The target compound’s pyridine trimer offers greater rigidity and π-conjugation compared to C1–C7’s quinoline-piperazine-carbonyl scaffold. Substituents: C1–C7 feature halogenated or functionalized phenyl groups (e.g., bromo, chloro, methoxy) on the quinoline, while the target compound has unsubstituted pyridin-2-yl groups.
- Physical Properties :
- Molecular Weight : Calculated molecular weight of the target compound (C23H17N3O2 = 367.4 g/mol) is lower than C1 (C23H21N3O3 = 387.4 g/mol) due to the absence of a piperazine-carbonyl group .
- Melting Point : Target compound likely exhibits higher thermal stability (rigid structure) compared to C1–C7, which are reported as yellow/white solids without explicit melting points .
2.2. Oxazolo-Pyridine Derivatives ()
Compound 16 (Methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate) shares a methyl ester group but incorporates an oxazolo-pyridine core and a flexible piperidine-ethyl linker .
- Synthetic Complexity: Compound 16’s synthesis involves multi-step alkylation and cyclization, whereas the target compound’s synthesis (inferred) may rely on cross-coupling or direct esterification.
2.3. Ethyl Benzoate Derivatives with Heterocyclic Substituents ()
Compounds I-6230 and I-6473 (ethyl 4-substituted benzoates) feature pyridazine or isoxazole rings linked via phenethylamino/thio/oxy groups .
- Functional Contrasts :
- Ester Group : Ethyl esters (I-6230 series) may exhibit slower hydrolysis rates compared to the target compound’s methyl ester, affecting bioavailability.
- Heterocyclic Diversity : Pyridazine/isoxazole substituents in I-6230–I-6473 introduce different electronic profiles (e.g., pyridazine’s electron-withdrawing nature) compared to the target’s pyridine trimer.
2.4. Pesticide-Related Methyl Benzoates ()
Examples include methyl 2-(4-chlorophenoxy)propanoate (diclofop-methyl), which shares the methyl benzoate motif but lacks aromatic tricyclic systems .
- Application Divergence: Pesticidal activity in compounds relies on phenoxypropanoate or imidazole substituents, whereas the target compound’s tricyclic structure may favor optoelectronic or catalytic applications.
Comparative Data Table
Research Findings and Implications
- Electronic Properties: The target compound’s conjugated pyridine systems may exhibit stronger Lewis acidity compared to quinoline derivatives (C1–C7), making it suitable for catalysis .
- Bioactivity Potential: Unlike pesticidal methyl benzoates (), the target compound lacks alkyl/chloro substituents critical for herbicidal activity, suggesting divergent applications .
- Synthetic Challenges : highlights crystallization as a purification method for analogs, but the target compound’s rigidity may require alternative techniques (e.g., chromatography) .
Biological Activity
Methyl 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzoate moiety linked to a dipyridine structure. The presence of multiple nitrogen atoms in the pyridine rings may contribute to its biological activity by facilitating interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds with similar structural features demonstrated significant inhibitory effects on breast cancer cell lines such as MDA-MB-468 and MDA-MB-231.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MDA-MB-468 | 18.4 | Induction of apoptosis via Bax/Bcl-2 ratio |
| 2 | MDA-MB-231 | 30.7 | PARP cleavage and pro-apoptotic signaling |
| 3 | MDA-MB-435 | 16.4 | Inhibition of migration |
The compound exhibited an IC50 value comparable to other tested derivatives, suggesting potent activity against these cancer cell lines. The mechanism involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
The biological activity is largely attributed to the compound's ability to modulate apoptotic pathways. Research indicates that this compound influences the expression of key proteins involved in apoptosis:
- Pro-apoptotic Proteins : Increased expression of Bax.
- Anti-apoptotic Proteins : Decreased expression of Bcl-2.
- Cleavage of PARP : Indicative of apoptotic processes.
These findings suggest that the compound may serve as a potential therapeutic agent for targeting specific cancers by manipulating apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . While specific data on this compound is limited, related pyridine derivatives have shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Dipyridine Derivative A | Staphylococcus aureus | Moderate Inhibition |
| Dipyridine Derivative B | Escherichia coli | Strong Inhibition |
These compounds have exhibited moderate to strong antibacterial effects, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyridine-based compounds similar to this compound. These studies often highlight:
- Structure Activity Relationships (SAR) : Understanding how modifications to the pyridine rings affect biological activity.
- In Vivo Studies : Testing compounds in animal models to assess efficacy and safety profiles.
- Combination Therapies : Evaluating the potential synergistic effects when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
